molecular formula C10H18Cl2N2 B6264421 2,3-diethylbenzene-1,4-diamine dihydrochloride CAS No. 1803607-70-6

2,3-diethylbenzene-1,4-diamine dihydrochloride

Cat. No.: B6264421
CAS No.: 1803607-70-6
M. Wt: 237.2
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Description

2,3-Diethylbenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2. It is a derivative of benzene, featuring two ethyl groups and two amine groups attached to the benzene ring. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diethylbenzene-1,4-diamine dihydrochloride typically involves the nitration of diethylbenzene followed by reduction to form the corresponding diamine. The nitration process introduces nitro groups into the benzene ring, which are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethylbenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more stable amine derivatives.

    Substitution: The ethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of more stable amine derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

2,3-Diethylbenzene-1,4-diamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-diethylbenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and interact with enzymes or receptors, potentially altering their activity. The ethyl groups may influence the compound’s hydrophobicity and its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diethylbenzene-1,3-diamine: Similar structure but with different positions of the ethyl and amine groups.

    2,3-Dimethylbenzene-1,4-diamine: Similar structure but with methyl groups instead of ethyl groups.

    2,3-Diethylbenzene-1,4-diamine: The base compound without the dihydrochloride form.

Uniqueness

2,3-Diethylbenzene-1,4-diamine dihydrochloride is unique due to its specific arrangement of ethyl and amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

1803607-70-6

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.2

Purity

90

Origin of Product

United States

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